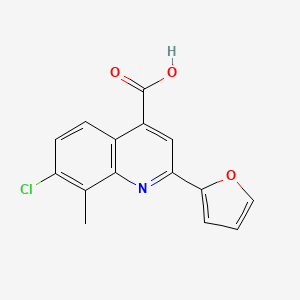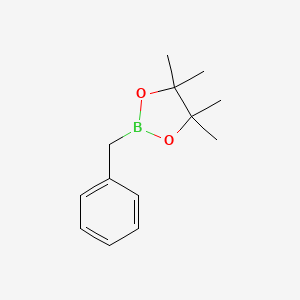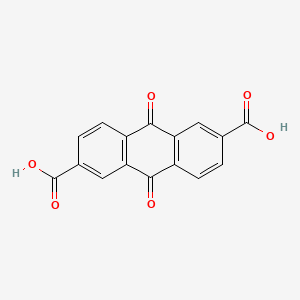
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is an organic compound that falls under the category of Aryls . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the use of ammonium hydroxide and zinc at 100℃ . Another method involves the use of oxygen in water and acetic acid at temperatures between 175 - 220℃ .Molecular Structure Analysis
The molecular formula of this compound is C16H8O6 . The InChI key is ZUTFCPOKQHJATC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 296.24 . The compound should be stored in a sealed container in a dry environment .Scientific Research Applications
Metal-Organic Complex Synthesis
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid (H2L1) has been utilized in the synthesis of metal–organic complexes. These complexes exhibit unique structural modes and are significant for their magnetic and luminescent properties, contributing to the field of materials science (Wang et al., 2015).
Organic Opto-Electronic Materials
The compound has shown potential as an intermediate in the synthesis of organic opto-electronic materials. This application is crucial in the development of advanced materials for electronic and photonic technologies (Zheng, 2005).
Redox Flow Batteries
In the field of energy storage, a phosphonate‐functionalized derivative of this compound demonstrates high stability as a redox-active material in aqueous redox flow batteries. This application is significant for enhancing large-scale energy storage solutions (Ji et al., 2019).
Redox Behavior Studies
The redox behavior of hydroxyanthracenediones, derivatives of this compound, has been studied. This research contributes to a better understanding of electrochemical processes, which is essential in various scientific and industrial applications (Ahmad et al., 2015).
Fluorescent Materials for Chemiluminescence
The synthesis of derivatives like 9,10-bis(phenylethynyl)anthracene from this compound is explored for their potential as fluorescent materials in peroxyoxalate chemiluminescence. This is important for the development of novel luminescent compounds and their applications in analytical chemistry (Hanhela & Paul, 1981).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its structure, which includes two carbonyl groups and two carboxylic acid groups .
Biochemical Pathways
The compound’s structure suggests it could potentially interact with various biochemical pathways, particularly those involving oxidation-reduction reactions .
Action Environment
It’s known that the compound is stable under normal room temperature when sealed in dry conditions .
properties
IUPAC Name |
9,10-dioxoanthracene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)10-4-2-8(16(21)22)6-12(10)13/h1-6H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTFCPOKQHJATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



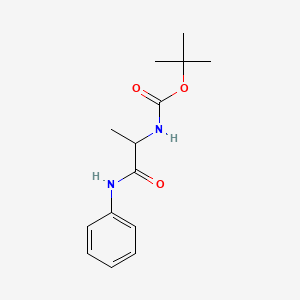
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
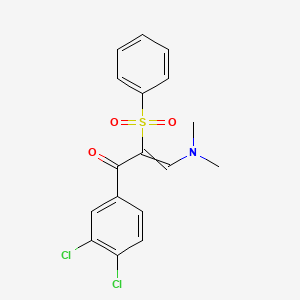
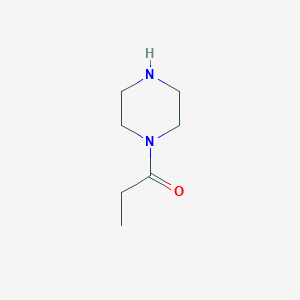




![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
